molecular formula C14H22ClNO4 B4083138 Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride

Cat. No.: B4083138
M. Wt: 303.78 g/mol
InChI Key: XIILKWRLSGEUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C14H22ClNO4. It is a derivative of propanoate and is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride typically involves the reaction of ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate
  • Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
  • Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-4-18-13-8-10(6-7-12(13)17-3)11(15)9-14(16)19-5-2;/h6-8,11H,4-5,9,15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIILKWRLSGEUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CC(=O)OCC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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